N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide
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Overview
Description
N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide is a complex organic compound with the molecular formula C26H24N2O4S. This compound is known for its unique structural features, which include a sulfonyl group, a dibenzofuran moiety, and a pyridine carboxamide group.
Preparation Methods
The synthesis of N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-ethylbenzenesulfonyl chloride, is prepared by reacting 4-ethylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 6,7,8,9-tetrahydrodibenzofuran-2-amine to form the sulfonamide intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dibenzofuran moiety may contribute to the compound’s ability to intercalate with DNA, leading to potential anticancer effects. The pyridine carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide can be compared with similar compounds such as:
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide: This compound has an ethoxy group instead of an ethyl group, which may affect its reactivity and biological activity.
N-(4-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide: The presence of a methyl group instead of an ethyl group can lead to differences in steric and electronic properties, influencing the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[740
Properties
IUPAC Name |
N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-2-18-7-10-21(11-8-18)33(30,31)28(26(29)19-13-15-27-16-14-19)20-9-12-25-23(17-20)22-5-3-4-6-24(22)32-25/h7-17H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPWVABYCCQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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